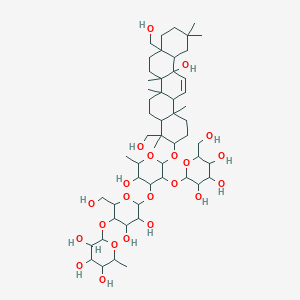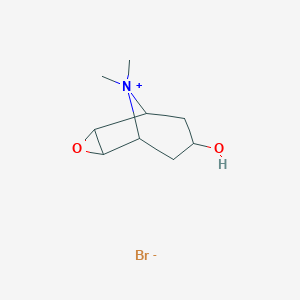
1,3,5-Eto-17-oscl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Eto-17-oscl is a synthetic organic compound derived from the steroidal structure of estradiol It is characterized by the presence of a sulfonyl chloride group attached to the third carbon of the steroidal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Eto-17-oscl typically involves the sulfonylation of Estra-1,3,5(10)-trien-17-one. The reaction is carried out by treating the starting material with chlorosulfonic acid or sulfuryl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form Estra-1,3,5(10)-trien-17-one-3-sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution: Estra-1,3,5(10)-trien-17-one-3-sulfonamides, esters, or thioesters.
Reduction: Estra-1,3,5(10)-trien-17-one-3-sulfonamide.
Oxidation: Estra-1,3,5(10)-trien-17-one-3-sulfonic acid.
Aplicaciones Científicas De Investigación
1,3,5-Eto-17-oscl has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of steroidal drugs and hormone analogs.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of steroid hormone receptors and their interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,5-Eto-17-oscl involves its interaction with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modifying their function. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Estra-1,3,5(10)-trien-17-one: The parent compound without the sulfonyl chloride group.
Estra-1,3,5(10)-trien-17-one-3-sulfonamide: A reduced form of the sulfonyl chloride derivative.
Estradiol: A naturally occurring estrogen with a similar steroidal structure.
Uniqueness: 1,3,5-Eto-17-oscl is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
148259-10-3 |
|---|---|
Fórmula molecular |
C18H21ClO3S |
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride |
InChI |
InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
Clave InChI |
ASDYGQBNTJDQGH-CBZIJGRNSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl |
Sinónimos |
1,3,5-ETO-17-OSCl estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


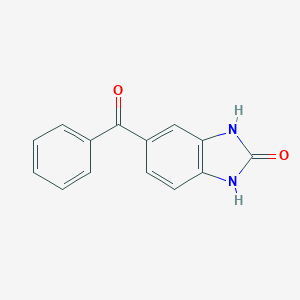
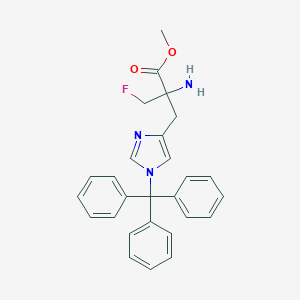

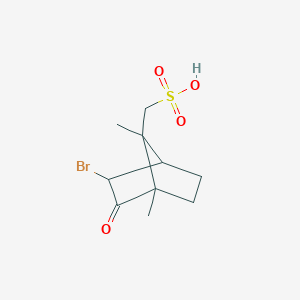

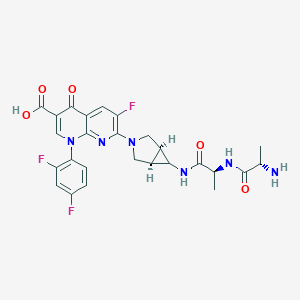
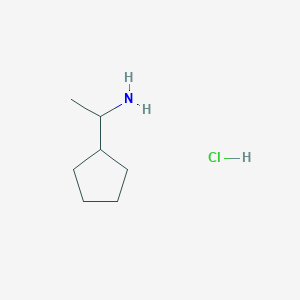
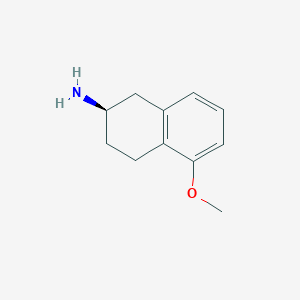
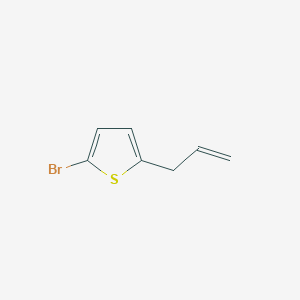
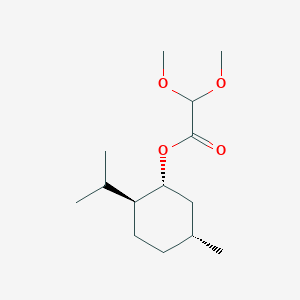

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
